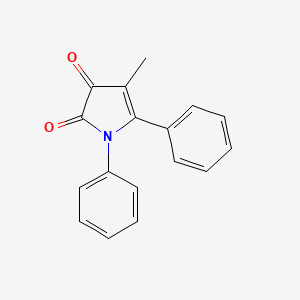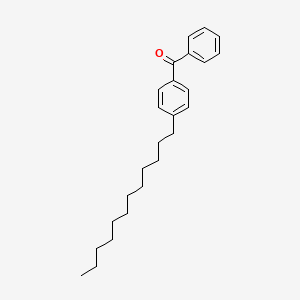
Phenoxathiin, 2,8-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin, 2,8-dichloro- is a heterocyclic compound with the molecular formula C12H6Cl2OS It is a derivative of phenoxathiin, which is known for its sulfur-containing tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,8-dichloro- can be synthesized through a two-step process involving iron and copper-mediated reactions. The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production of phenoxathiin derivatives often involves the use of diphenyl ether as a starting material, which undergoes the Ferrario reaction to form phenoxathiin . The specific conditions for the industrial synthesis of 2,8-dichloro-phenoxathiin may vary, but typically involve chlorination reactions to introduce the chlorine atoms at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxathiin, 2,8-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the phenoxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenoxathiin derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenoxathiin, 2,8-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of phenoxathiin, 2,8-dichloro- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phenoxathiin, 2,8-dichloro- include:
Phenoxathiin: The parent compound, which lacks the chlorine substituents.
Phenothiazine: A structurally related compound with a nitrogen atom in place of the oxygen atom in phenoxathiin.
Dibenzooxathiane: Another sulfur-containing heterocycle with a similar tricyclic structure.
Uniqueness
Phenoxathiin, 2,8-dichloro- is unique due to the presence of chlorine atoms at the 2 and 8 positions, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar heterocycles. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56348-82-4 |
|---|---|
Molekularformel |
C12H6Cl2OS |
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
2,8-dichlorophenoxathiine |
InChI |
InChI=1S/C12H6Cl2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
InChI-Schlüssel |
JAPHSHJOCFUELA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)



![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)




![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)

![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
